molecular formula C19H22N6O B11692179 2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Katalognummer: B11692179
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: NELGBXCTDOAUTP-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-[4-(Diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety and a diethylaminophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-[4-(Diethylamino)phenyl]methylidene]acetohydrazide typically involves the condensation of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with 4-(diethylamino)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-[4-(Diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole and diethylaminophenyl groups.

    Reduction: Reduced forms of the hydrazide and benzotriazole moieties.

    Substitution: Substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-[4-(Diethylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-[4-(Diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the diethylaminophenyl group can interact with biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
  • [ (1H-Benzotriazol-1-yl)methyl]triphenylphosphonium chloride

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-[4-(Diethylamino)phenyl]methylidene]acetohydrazide is unique due to its combination of a benzotriazole moiety and a diethylaminophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C19H22N6O

Molekulargewicht

350.4 g/mol

IUPAC-Name

2-(benzotriazol-1-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H22N6O/c1-3-24(4-2)16-11-9-15(10-12-16)13-20-22-19(26)14-25-18-8-6-5-7-17(18)21-23-25/h5-13H,3-4,14H2,1-2H3,(H,22,26)/b20-13+

InChI-Schlüssel

NELGBXCTDOAUTP-DEDYPNTBSA-N

Isomerische SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.